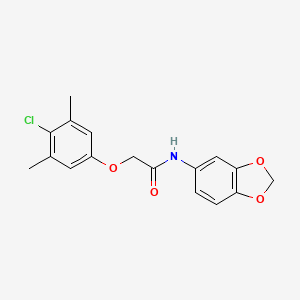

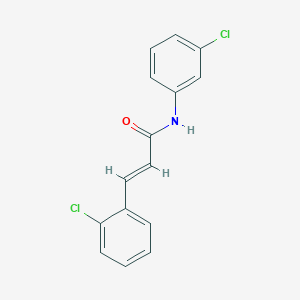

![molecular formula C19H23N5O B5577654 N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)

N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves multi-step chemical reactions that provide good to high yields under specific conditions. For instance, N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been successfully synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide at room temperature under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including the compound , has been determined through various spectroscopic methods and crystallography. A detailed DFT study and X-ray diffraction analysis of a similar compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, revealed the molecular structure, indicating the consistency between the optimized DFT molecular structure and the single crystal X-ray diffraction data (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, they participate in aqueous syntheses without deliberate addition of catalysts, highlighting their potential in organic synthesis. Notably, imidazo[1,2-a]pyridines have been utilized in the "water-mediated" hydroamination and silver-catalyzed aminooxygenation reactions, showcasing their reactivity and the diverse methodologies that can be applied to their functionalization (Mohan et al., 2013).

Scientific Research Applications

Synthesis of Derivatives and Catalysis

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives : Research demonstrates the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields. This process uses o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, facilitated by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).

Drug Discovery and Modification Strategies

Reduction of Metabolism Mediated by Aldehyde Oxidase (AO) : In the realm of drug discovery, modifications to the imidazo[1,2-a]pyrimidine system have been explored to reduce rapid metabolism by aldehyde oxidase, a challenge for the pharmacological viability of certain compounds. Studies have shown that altering the heterocycle or blocking reactive sites are effective strategies for mitigating AO-mediated oxidation, which is pivotal for enhancing drug stability and efficacy (Linton et al., 2011).

Biological Activity Exploration

Antiulcer Agents : New derivatives of imidazo[1,2-a]pyridines have been synthesized for their potential as antisecretory and cytoprotective antiulcer agents. Although not all compounds displayed significant antisecretory activity, several demonstrated promising cytoprotective properties in experimental models, highlighting the therapeutic potential of imidazo[1,2-a]pyridine derivatives in treating ulcerative conditions (Starrett et al., 1989).

Methodological Advancements

"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation : The synthesis of methylimidazo[1,2-a]pyridines has been achieved without any deliberate addition of catalysts, using water as a solvent. This method represents an environmentally friendly approach to generating these compounds, with the added benefit of utilizing silver-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes under more conventional conditions (Mohan et al., 2013).

properties

IUPAC Name |

N-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-22-12-15(11-21-22)13-24(17-5-3-2-4-6-17)19(25)16-7-8-18-20-9-10-23(18)14-16/h7-12,14,17H,2-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJZJMVDBJJKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C2CCCCC2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)